Cas no 1998651-01-6 ((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)

(2R)-2-Acetamido-3-(pyrimidin-5-yl)propanoic acid is a chiral non-proteinogenic amino acid derivative featuring a pyrimidin-5-yl side chain. Its stereospecific (R)-configuration ensures high enantiopurity, making it valuable for applications in asymmetric synthesis, peptide modification, and medicinal chemistry research. The pyrimidine moiety offers potential for hydrogen bonding and π-stacking interactions, enhancing its utility in designing bioactive compounds or enzyme inhibitors. This compound serves as a versatile intermediate in the development of pharmaceuticals, particularly for targeting nucleotide-related pathways. Its structural features enable precise molecular recognition, supporting studies in drug discovery and biochemical probe design. Proper handling under standard laboratory conditions is recommended due to its sensitivity.
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid structure
1998651-01-6 structure
商品名:(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid
CAS番号:1998651-01-6
MF:C9H11N3O3
メガワット:209.201941728592
CID:6295867
PubChem ID:165938403

(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 1998651-01-6
    • (2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid
    • EN300-4754418
    • インチ: 1S/C9H11N3O3/c1-6(13)12-8(9(14)15)2-7-3-10-5-11-4-7/h3-5,8H,2H2,1H3,(H,12,13)(H,14,15)/t8-/m1/s1
    • InChIKey: VQVFMCKIGSWINU-MRVPVSSYSA-N
    • ほほえんだ: OC([C@@H](CC1=CN=CN=C1)NC(C)=O)=O

計算された属性

  • せいみつぶんしりょう: 209.08004122g/mol
  • どういたいしつりょう: 209.08004122g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.6

(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4754418-5.0g
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid
1998651-01-6
5g
$5807.0 2023-05-24
Enamine
EN300-4754418-0.1g
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid
1998651-01-6
0.1g
$1761.0 2023-05-24
Enamine
EN300-4754418-0.25g
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid
1998651-01-6
0.25g
$1841.0 2023-05-24
Enamine
EN300-4754418-2.5g
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid
1998651-01-6
2.5g
$3925.0 2023-05-24
Enamine
EN300-4754418-0.5g
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid
1998651-01-6
0.5g
$1922.0 2023-05-24
Enamine
EN300-4754418-0.05g
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid
1998651-01-6
0.05g
$1682.0 2023-05-24
Enamine
EN300-4754418-10.0g
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid
1998651-01-6
10g
$8611.0 2023-05-24
Enamine
EN300-4754418-1.0g
(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid
1998651-01-6
1g
$2002.0 2023-05-24

(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid 関連文献

(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acidに関する追加情報

Comprehensive Guide to (2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid (CAS No. 1998651-01-6)

(2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid (CAS No. 1998651-01-6) is a specialized chiral amino acid derivative that has garnered significant attention in pharmaceutical research and organic synthesis. This compound features a unique molecular structure combining a pyrimidine ring with an acetylated amino acid backbone, making it valuable for drug development and biochemical studies. Researchers often search for "CAS 1998651-01-6 applications" or "synthesis of (2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid" due to its relevance in medicinal chemistry.

The compound's chiral center at the 2-position plays a crucial role in its biological activity, as enantiopure forms are frequently required for drug candidates. Current trends in pharmaceutical development emphasize the importance of such optically active intermediates, particularly for kinase inhibitors and metabolic modulators. Questions like "how to purify (2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid" or "stability studies of CAS 1998651-01-6" reflect practical concerns in laboratory settings.

From a chemical perspective, the pyrimidin-5-yl moiety contributes to the compound's potential as a hydrogen bond acceptor, while the acetamido group enhances its solubility profile. These characteristics make it particularly interesting for researchers investigating "bioisosteric replacements in drug design" or "amino acid analogs for peptide modification," which are currently trending topics in computational chemistry forums.

The synthesis of (2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid typically involves asymmetric hydrogenation or enzymatic resolution methods, with many scientists searching for "green chemistry approaches to CAS 1998651-01-6." Recent advances in continuous flow chemistry have shown promise for improving the efficiency of producing such chiral building blocks, addressing the growing demand for sustainable pharmaceutical manufacturing processes.

Analytical characterization of this compound requires specialized techniques, particularly for confirming the R-configuration at the stereocenter. Common queries include "HPLC methods for (2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid" and "NMR reference data for CAS 1998651-01-6," highlighting the need for reliable analytical protocols in quality control laboratories.

In biochemical applications, the pyrimidine-containing amino acid structure shows potential for modulating protein-protein interactions, especially in systems where nucleotide recognition is involved. This has led to increased interest from researchers studying "allosteric modulators" and "protein surface binders," with particular relevance to recent developments in targeted cancer therapies.

The stability profile of 1998651-01-6 under various conditions is another area of practical importance, with many researchers investigating "storage recommendations for chiral amino acid derivatives." Proper handling typically requires protection from moisture and oxidation, with inert atmosphere storage being recommended for long-term preservation of the compound's stereochemical integrity.

From a commercial perspective, the availability of (2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid as a research chemical has expanded in recent years, with suppliers offering both milligram and kilogram quantities. Market trends show growing demand for such pharmaceutical intermediates, particularly from contract research organizations specializing in novel drug development.

Future research directions for this compound may explore its potential in PROTAC technology or as a component of bioconjugates, areas that have seen remarkable growth in recent medicinal chemistry literature. The unique structural features of CAS 1998651-01-6 position it as a versatile building block for next-generation therapeutic agents, particularly in targeted protein degradation strategies.

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